7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is a halogenated heterocycle . Its molecular formula is C7H4BrClN2 .
Synthesis Analysis
The synthesis of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” involves starting with 1H-pyrrolo[3,2-c]pyridine and reacting it with N-bromosuccinimide to introduce the bromine onto the aromatic ring .Molecular Structure Analysis
The molecular structure of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 7-position and a chlorine atom at the 4-position .Physical And Chemical Properties Analysis
The average mass of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is 231.477 Da, and its monoisotopic mass is 229.924637 Da . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Chloro and Bromo Derivatives
The versatility of pyridine hydrochloride as a reagent has been demonstrated in the efficient synthesis of chloro compounds from corresponding bromo derivatives in π-deficient series such as pyridine and quinoline, showcasing the compound's role in halogen exchange reactions (Mongin et al., 1996).
Building Blocks for Azaindoles
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine analogs, specifically 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, have been identified as versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives, highlighting their importance in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Structural and Spectroscopic Analysis
Crystal Structures and Vibrational Spectra
Detailed studies on the crystal structures, vibrational spectra, and DFT calculations of halogeno-derivatives of 7-azaindole, including 3-bromo-4-chloro-7-azaindole, have been conducted. These studies provide insight into the molecular geometry, intermolecular interactions, and electronic properties of these compounds, laying the groundwork for their potential applications in material science and molecular engineering (Morzyk-Ociepa et al., 2018).
Electronic Structure Analysis
Research into the topological features and electronic structure of similar compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, through experimental charge density analysis and DFT studies, has shed light on the nature of bonding within the molecule and its interactions with its environment. Such studies are crucial for understanding the chemical reactivity and physical properties of these compounds (Hazra et al., 2012).
Applications in Complex Molecule Synthesis
- Intermediates in Synthesis: These compounds have been used as intermediates in the synthesis of complex molecules, demonstrating their utility in organic synthesis. For example, their role in constructing pyrimido[4,5-e][1,3,4] thiadiazine derivatives and their transformations into various biologically active compounds highlights their significance in medicinal chemistry and drug discovery processes (Rahimizadeh et al., 2007).
Safety And Hazards
Future Directions
The future directions for “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” could involve exploring its potential as a lead compound in the development of new drugs, given the biological activity of pyrrolopyridine derivatives . Further studies could also investigate its reactivity in various chemical reactions, given its halogen substituents.
properties
IUPAC Name |
7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOWRZHOWQAPFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646789 | |
Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
1000342-04-0 | |
Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000342-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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